molecular formula C10H14F2N2O11P2 B609323 MRS2802 CAS No. 1047980-53-9

MRS2802

Cat. No.: B609323
CAS No.: 1047980-53-9
M. Wt: 438.17
InChI Key: JKJYHYKRGKKASI-YDKYIBAVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MRS2802 is a synthetic uridine-5′-diphospho (UDP) analog developed as a potent and selective agonist of the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in inflammatory and metabolic processes . Structurally, this compound is derived from modifications of the hexose moiety of UDP-glucose (UDPG), where the sugar group is replaced with non-carbohydrate substituents, such as alkyl or aryl groups . This structural alteration enhances selectivity for the P2Y14 receptor over other P2Y subtypes, particularly the P2Y6 receptor, which is also activated by UDP .

This compound exhibits an EC50 of approximately 50 nM at the human P2Y14 receptor, making it a valuable tool for studying P2Y14-mediated signaling pathways, such as inhibition of adenylyl cyclase and activation of ERK1/2 phosphorylation in differentiated HL-60 cells . Its synthesis involves coupling alkyl/aryl monophosphate analogues with uridine derivatives using reagents like dicyclohexylcarbodiimide (DCC) and cation-exchange resins .

Properties

CAS No.

1047980-53-9

Molecular Formula

C10H14F2N2O11P2

Molecular Weight

438.17

IUPAC Name

(((((2R,3R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)difluoromethyl)phosphonic acid

InChI

InChI=1S/C10H14F2N2O11P2/c11-10(12,26(19,20)21)27(22,23)24-3-4-6(16)7(17)8(25-4)14-2-1-5(15)13-9(14)18/h1-2,4,6-8,16-17H,3H2,(H,22,23)(H,13,15,18)(H2,19,20,21)/t4-,6+,7+,8-/m1/s1

InChI Key

JKJYHYKRGKKASI-YDKYIBAVSA-N

SMILES

FC(P(O)(OC[C@H]1O[C@@H](N(C(N2)=O)C=CC2=O)[C@@H](O)[C@H]1O)=O)(P(O)(O)=O)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MRS2802;  MRS 2802;  MRS-2802;  GTPL5909;  GTPL-5909;  GTPL 5909.

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Overview

The P2Y14 receptor is natively activated by UDP-glucose (UDPG) and UDP, but these endogenous ligands lack selectivity. MRS2802 and related synthetic analogs address this limitation through targeted structural modifications. Key compounds for comparison include:

Compound EC50 (P2Y14) Selectivity (vs. P2Y6) Key Structural Features
This compound 50 nM >200-fold selectivity Uridine + aryl/alkyl monophosphate
UDP-Glucose 80 nM Low selectivity Native hexose moiety attached to UDP
UDP ~1 μM Activates P2Y6 Unmodified uridine diphosphate
MRS2907 Not reported Selective for P2Y14 Structural analog of this compound (alkyl variant)
MRS2905 Not reported Selective for P2Y14 Thio-modified UDP analog

Data sourced from

Selectivity and Potency

  • This compound vs. UDP-Glucose: While UDPG is the endogenous ligand for P2Y14 (EC50 = 80 nM), it exhibits cross-reactivity with other receptors and is prone to enzymatic degradation. This compound, with an EC50 of 50 nM, demonstrates superior potency and stability due to its non-hydrolyzable aryl/alkyl modifications .
  • This compound vs. UDP: UDP activates both P2Y14 (EC50 ~1 μM) and P2Y6 receptors, limiting its utility in selective studies.
  • This compound vs. Structural differences may influence membrane permeability or receptor binding kinetics .

Mechanistic Insights

  • cAMP Inhibition : this compound inhibits forskolin-stimulated cAMP accumulation in P2Y14-HEK293 cells with an EC50 of 50 nM, a response absent in P2Y6-expressing cells .
  • ERK1/2 Signaling : Unlike UDP, this compound induces ERK1/2 phosphorylation only in differentiated HL-60 cells expressing P2Y14, confirming receptor-specific activity .

Advantages of this compound in Experimental Models

  • Receptor Specificity : this compound’s lack of activity at P2Y6 (even at 10 μM) eliminates confounding effects in studies of inflammation or glucose metabolism .
  • Stability : The replacement of UDPG’s labile hexose group with stable aryl/alkyl chains enhances resistance to enzymatic degradation, prolonging its activity in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MRS2802
Reactant of Route 2
Reactant of Route 2
MRS2802

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.